molecular formula C6H10O4 B8816690 Conduritol B

Conduritol B

Cat. No. B8816690
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306846

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Two
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Smiles
CC(=O)O.C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05306846

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Two
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Smiles
CC(=O)O.C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05306846

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Two
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Smiles
CC(=O)O.C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.